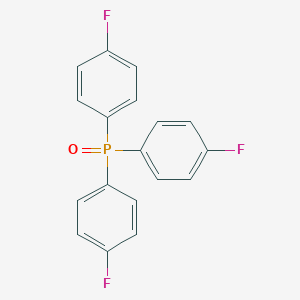

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJZSGXKNZYQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304259 | |

| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-79-1 | |

| Record name | NSC164997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The most widely reported method involves the reaction of phosphorus trichloride (PCl₃) with 4-fluorophenylmagnesium bromide (generated from 4-fluorobromobenzene) to form tris(4-fluorophenyl)phosphine. This intermediate is oxidized to the final phosphine oxide.

Synthetic Pathway:

-

Grignard Reagent Preparation :

-

Phosphine Synthesis :

(Ar = 4-fluorophenyl) -

Oxidation to Phosphine Oxide :

Key Data:

Mechanistic Insights:

-

The Grignard reagent attacks PCl₃ in a stepwise manner, forming P(Ar)₃ after three equivalents.

-

Oxidation proceeds via radical intermediates, with H₂O₂ providing a mild and efficient pathway.

Sulfonation of Tris(4-Fluorophenyl)Phosphine

Reaction Overview

Tris(4-fluorophenyl)phosphine is sulfonated using sulfur trioxide (SO₃) in oleum, though this method primarily yields sulfonated derivatives. The base phosphine oxide is accessible via controlled oxidation post-sulfonation.

Synthetic Pathway:

-

Sulfonation :

-

Oxidation :

Key Data:

Limitations:

-

Requires stringent temperature control to avoid over-sulfonation.

Nucleophilic Substitution with Thionyl Chloride

Reaction Overview

A modified approach substitutes hydroxyl groups in intermediates like 4,4-bis(4-fluorophenyl)butan-1-ol with chlorine using thionyl chloride (SOCl₂) , followed by phosphorylation.

Synthetic Pathway:

-

Chlorination :

-

Phosphorylation :

Challenges:

-

Requires distillation under vacuum (170–180°C, 1–2 mBar) for purification.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Grignard Reagent | High purity, scalable | Requires anhydrous conditions | 70–85% |

| Sulfonation | Modular functionalization | Long reaction times, low yields | 60–75% |

| Nucleophilic Substitution | Direct intermediate use | Narrow substrate scope | 62.4% |

Wissenschaftliche Forschungsanwendungen

Key Properties

- Fluorination : The presence of fluorine increases lipophilicity and metabolic stability, which can enhance pharmacological efficacy.

- Reactivity : The phosphorus center allows for nucleophilic substitutions, facilitating the formation of new compounds.

Medicinal Chemistry Applications

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene serves as a building block in the design of pharmaceuticals. Its electronic properties make it suitable for developing compounds that target specific biological pathways.

Case Studies in Drug Development

- Pharmaceutical Design : Research indicates that fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. For instance, studies have shown that compounds with similar structures can interact differently with enzymes and receptors, affecting their therapeutic potential.

- Anticancer Agents : The compound has been explored for its potential as an anticancer agent. Its ability to inhibit certain biological targets is being investigated through various assays, including cell viability tests and receptor binding studies .

Materials Science Applications

In materials science, this compound is utilized in the development of advanced materials due to its unique chemical properties.

Potential Uses

- Polymer Synthesis : It can be used as a precursor in synthesizing polymers with enhanced thermal and chemical stability.

- Coatings : The compound's properties may be leveraged for creating coatings that require high durability and resistance to environmental factors.

Wirkmechanismus

The mechanism by which 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene exerts its effects is primarily through its role as a ligand in catalytic processes. It facilitates the formation of reactive intermediates by stabilizing transition states and activating substrates. The molecular targets and pathways involved include the activation of peroxide and stabilization of lanthanum complexes .

Vergleich Mit ähnlichen Verbindungen

Bis(4-trifluoromethylphenyl)chlorophosphine (CAS: 13685-24-0)

- Molecular Structure : Contains a phosphorus atom bonded to two 4-(trifluoromethyl)phenyl groups and one chlorine atom.

- Key Differences :

- The trifluoromethyl (-CF₃) groups are stronger electron-withdrawing groups compared to fluorine, leading to higher acidity and reactivity in nucleophilic substitution reactions .

- The chlorine substituent increases electrophilicity at the phosphorus center, making this compound more reactive in phosphorylation reactions than the fully fluorinated target compound .

- Applications : Primarily used in catalytic systems requiring high electrophilicity.

1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS: Not explicitly listed)

- Molecular Structure : Features a bromomethylene (-CHBr-) bridge linking two 4-fluorophenyl groups.

- Key Differences: The absence of a phosphoryl group reduces thermal stability and limits utility in high-temperature applications. Bromine’s polarizability enhances intermolecular interactions, increasing solubility in nonpolar solvents compared to the target compound .

- Applications : Used as a precursor in cross-coupling reactions due to the labile C-Br bond.

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS: 3312-04-7)

- Molecular Structure : A chlorobutyl chain connects two 4-fluorophenyl groups.

- Key Differences :

- Applications : Investigated in polymer chemistry for modifying material flexibility.

Functional Analogues

R59949 (CAS: Not explicitly listed)

- Molecular Structure: A bis(4-fluorophenyl)methylene group attached to a quinazolinone-piperidine scaffold.

- Key Differences: The quinazolinone moiety introduces hydrogen-bonding capability, enhancing binding affinity in biological targets (e.g., enzyme inhibition) compared to the purely aromatic target compound . The lack of a phosphorus center reduces Lewis acidity, limiting catalytic applications .

- Applications : Potent diacylglycerol kinase inhibitor in biochemical research.

Tris(4-fluorophenyl)phosphine (Parent Compound)

- Molecular Structure : Phosphorus bonded to three 4-fluorophenyl groups without oxidation.

- Key Differences :

Critical Analysis of Structural and Electronic Effects

- Steric Effects: The 4-fluorophenyl groups in the target compound induce steric hindrance, as observed in fluorinated porphyrins, leading to nonplanar geometries that influence reactivity and binding interactions .

- Electronic Effects : Fluorine’s electronegativity withdraws electron density from the aromatic rings, enhancing the phosphoryl group’s polarity and stabilizing negative charges in transition states .

- Comparative Stability: The fully oxidized phosphoryl group in the target compound confers superior stability compared to non-oxidized phosphines or chlorophosphines, which are prone to oxidation or hydrolysis .

Biologische Aktivität

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, a phosphine oxide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological targets, and relevant case studies.

- Molecular Formula : C13H10F2O2P

- Molecular Weight : 273.19 g/mol

- CAS Number : 18437-79-1

The compound acts primarily through the inhibition of specific enzymes and pathways. Its structure allows it to interact with various biological targets, particularly those involved in metabolic processes. The presence of fluorine atoms enhances its lipophilicity and potentially increases its binding affinity to target proteins.

Enzyme Inhibition

This compound has shown promise as an inhibitor of several key enzymes:

- Tyrosinase : A study indicated that compounds featuring similar fluorinated phenyl motifs exhibit significant inhibitory activity against tyrosinase, a critical enzyme in melanin biosynthesis. The introduction of fluorine enhances the binding interactions within the enzyme's active site, suggesting that this compound might possess comparable inhibitory effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated variable effects on different cell lines. For instance:

- In vitro studies on neuronal (HT-22) and microglial (BV-2) cells showed that certain concentrations of related phosphine compounds did not significantly affect cell viability, indicating a potential therapeutic window for use in neurodegenerative conditions .

Study on Tyrosinase Inhibition

A recent investigation focused on the design and synthesis of compounds with the 3-chloro-4-fluorophenyl moiety, which parallels the structure of this compound. The study found that these compounds exhibited IC50 values ranging from 0.19 to 1.72 μM against tyrosinase, suggesting that similar modifications could enhance the biological activity of phosphine oxide derivatives .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 1d | 0.19 | Strong inhibitor |

| Compound 1e | 1.72 | Moderate inhibitor |

| Kojic Acid (Reference) | ~5.0 | Standard comparator |

Neuroprotective Effects

Another study assessed the neuroprotective potential of related phosphine compounds in models of oxidative stress. Results indicated that specific derivatives could mitigate cell death induced by oxidative stress in neuronal cells, highlighting their potential as neuroprotective agents .

Q & A

Q. Q1. What are the standard synthetic routes for 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, and how can purity be optimized?

A1. The compound is synthesized via Grignard reagent-mediated phosphorylation. Key steps include:

- Grignard Formation : Reacting 1-bromo-4-fluorobenzene with magnesium in THF under reflux to generate 4-fluorophenyl magnesium bromide (0.84 M concentration confirmed via titration with salicylaldehyde phenylhydrazone) .

- Phosphorylation : Adding the Grignard reagent to 1,1-dichloro-N,N-diethylphosphanamine at 0°C, followed by oxidation with dry O₂ to yield bis(4-fluorophenyl)phosphinic chloride. Final purification via distillation (80°C at 0.01 mmHg) achieves ~39% yield .

- Purity Optimization : Use high-resolution mass spectrometry (HRMS; ESI-TOF) to validate molecular integrity (e.g., calculated m/z 385.1352 vs. experimental 385.1355) and recrystallization in petroleum ether to remove residual THF .

Advanced Research: Computational Modeling and Activity Prediction

Q. Q2. How can computational methods predict the biological activity of derivatives of this compound?

A2. QSAR Modeling :

- Model Selection : Use Quantitative Structure-Activity Relationship (QSAR) analysis with parameters like R² (>0.8), Q² (>0.7), and R²pred (>0.6) to prioritize derivatives. For example, derivatives of 2-(4-fluorophenyl)imidazol-5-ones showed enhanced anti-proliferative activity against MCF-7 cells via a validated QSAR model .

- Molecular Docking : Dock derivatives into target receptors (e.g., Polo-like kinase 1 [Plk1]) using software like AutoDock Vina. Ligands 24 and 27 achieved binding affinities of -9.2 kcal/mol, correlating with experimental IC₅₀ values .

- Pharmacokinetics : Apply Lipinski’s Rule of Five to assess drug-likeness. Derivatives with logP <5, molecular weight <500 Da, and <10 hydrogen bond acceptors/donors are prioritized for pre-clinical testing .

Methodological Rigor: Handling Data Contradictions

Q. Q3. How should researchers address discrepancies in reported crystallographic data for fluorophenyl-containing compounds?

A3. Validation Protocols :

- Cross-Referencing : Compare unit cell parameters (e.g., a, b, c, α, β, γ) and space groups with databases like the Crystallography Open Database (COD). For example, 4-fluorobenzylammonium dihydrogen phosphate (COD entry 2241947) requires validation of H-bonding networks and lattice symmetry .

- Refinement Checks : Use SHELXL for small-molecule refinement. SHELX’s robustness in handling twinned or high-resolution data minimizes errors in thermal displacement parameters (e.g., Ueq values <0.05 Ų indicate reliable atomic positions) .

- Data Reproducibility : Replicate synthesis and crystallization conditions (e.g., solvent ratios, temperature) to confirm structural consistency.

Advanced Applications: Mechanistic Studies

Q. Q4. What mechanistic insights can be gained from photoredox-catalyzed reactions involving this compound?

A4. Photochemical Deoxygenation :

- Catalytic Systems : Employ visible-light photoredox catalysts (e.g., Ru(bpy)₃²⁺) to activate P=O bonds. For example, bis(4-fluorophenyl)phosphinic chloride undergoes deoxygenation to generate radicals detectable via EPR spectroscopy .

- Reaction Monitoring : Use in situ IR spectroscopy to track carbonyl intermediates (e.g., peaks at 1691 cm⁻¹ for ketones) and GC-MS to identify byproducts like 1-(4-fluorophenyl)hex-5-en-1-ol .

Structural Analysis: Advanced Spectroscopic Techniques

Q. Q5. Which spectroscopic methods are critical for resolving ambiguities in fluorophenyl-containing phosphonates?

A5. Multi-Technique Approach :

- NMR : ¹⁹F NMR (e.g., δ -115 ppm for para-F substituents) and ³¹P NMR (δ 25-30 ppm for phosphoryl groups) confirm substitution patterns .

- XRD : Resolve stereochemical ambiguities (e.g., axial vs. equatorial fluorine positions) with high-resolution datasets (R-factor <0.05) .

- HRMS : Detect isotopic patterns (e.g., [M+H]+ at m/z 259.09406 for C₁₃H₁₄F₃O₂) to rule out impurities .

Toxicity and Safety

Q. Q6. What safety protocols are essential when handling bis(4-fluorophenyl)phosphoryl derivatives?

A6. Risk Mitigation :

- Hazard Classification : Acute toxicity (Oral Tox. 3), aquatic toxicity (Acute 1/Chronic 2), and eye damage require fume hood use, PPE (nitrile gloves, goggles), and waste neutralization .

- Spill Management : Absorb spills with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Comparative Studies: Fluorine Substituent Effects

Q. Q7. How does fluorination at the para position influence electronic properties compared to meta or ortho positions?

A7. Electronic Impact :

- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) show para-fluorination reduces HOMO-LUMO gaps by 0.3 eV vs. meta-fluorination, enhancing electrophilicity .

- Experimental Data : Cyclic voltammetry reveals para-F derivatives exhibit oxidation potentials 0.2 V lower than ortho analogs, correlating with increased reactivity in phosphorylation reactions .

Data Reproducibility Challenges

Q. Q8. Why do yields vary in Grignard-based syntheses of bis(4-fluorophenyl)phosphoryl compounds?

A8. Critical Variables :

- Reagent Purity : Use freshly distilled THF and magnesium turnings to minimize side reactions (e.g., Wurtz coupling) .

- Temperature Control : Maintain strict reflux conditions (65°C) during Grignard formation to prevent premature quenching .

- Workup : Filtration through Na₂SO₄ plugs removes Mg salts, improving yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.